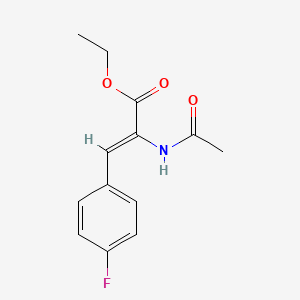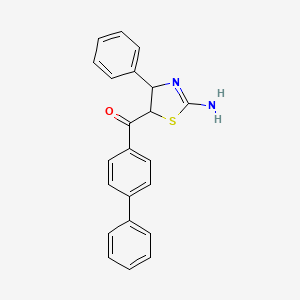
ETHYL (2Z)-2-ACETAMIDO-3-(4-FLUOROPHENYL)PROP-2-ENOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate: is an organic compound that belongs to the class of enones It is characterized by the presence of an acetamido group and a fluorophenyl group attached to a prop-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing ethyl (2Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate involves an aldol condensation reaction. This reaction typically uses an aldehyde and a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired enone product.
Amidation: Another approach involves the amidation of an appropriate ester precursor with an amine. This reaction can be catalyzed by various reagents, including carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions:
Oxidation: Ethyl (2Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield the corresponding alcohol or amine derivatives. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido group. Reagents such as alkyl halides or acyl chlorides can be used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Oxo derivatives
Reduction: Alcohol or amine derivatives
Substitution: Substituted acetamido derivatives
科学的研究の応用
Chemistry: Ethyl (2Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and enones.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. It is investigated for its anti-inflammatory and analgesic properties, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical structure imparts desirable properties to these materials.
作用機序
The mechanism of action of ethyl (2Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.
類似化合物との比較
- Ethyl (2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate
- Ethyl (2Z)-2-amino-3-(4-fluorophenyl)prop-2-enoate
- Ethyl (2Z)-2-hydroxy-3-(4-fluorophenyl)prop-2-enoate
Comparison:
- Ethyl (2Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate: This compound has a cyano group instead of an acetamido group, which can significantly alter its reactivity and biological activity.
- Ethyl (2Z)-2-amino-3-(4-fluorophenyl)prop-2-enoate: The presence of an amino group instead of an acetamido group can affect the compound’s solubility and interaction with biological targets.
- Ethyl (2Z)-2-hydroxy-3-(4-fluorophenyl)prop-2-enoate: The hydroxy group in this compound can lead to different chemical reactivity and potential applications compared to the acetamido group.
Ethyl (2Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate stands out due to its unique combination of functional groups, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
特性
IUPAC Name |
ethyl (Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-3-18-13(17)12(15-9(2)16)8-10-4-6-11(14)7-5-10/h4-8H,3H2,1-2H3,(H,15,16)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLMHRZVIQHSHR-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)F)/NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-tert-butyl-1-mercapto-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5102451.png)
![2-(2-{4-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5102454.png)
![Diethyl 2-[5-(2-fluorophenoxy)pentyl]propanedioate](/img/structure/B5102467.png)
![2-[3-[1-[(1-ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]-1,3-thiazole](/img/structure/B5102473.png)

![N'-(4-bromophenyl)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]oxamide](/img/structure/B5102486.png)
![5-[5-({[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]-2-CHLOROBENZOIC ACID](/img/structure/B5102487.png)
![4-[(4-PHENYL-1-PHTHALAZINYL)AMINO]-1-BENZENESULFONAMIDE](/img/structure/B5102489.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5102506.png)
![1-(4-bromophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5102507.png)


![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5102524.png)

